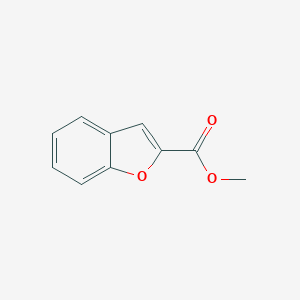

Methyl 1-benzofuran-2-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 156073. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-12-10(11)9-6-7-4-2-3-5-8(7)13-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIJIKNIHYNIDSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10303014 | |

| Record name | methyl 1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1646-27-1 | |

| Record name | 1646-27-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156073 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 1-benzofuran-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Methyl 1-Benzofuran-2-carboxylate from Salicylic Aldehyde

Abstract: Methyl 1-benzofuran-2-carboxylate is a pivotal scaffold in medicinal chemistry and materials science, serving as a precursor for a multitude of pharmacologically active agents and functional materials. This guide provides an in-depth technical overview of its synthesis, starting from the readily available precursor, salicylic aldehyde. We will dissect the primary synthetic strategies, focusing on a robust and efficient one-pot cyclization method. The narrative emphasizes the causality behind experimental choices, offering field-proven insights into reaction mechanisms, parameter optimization, and analytical validation. This document is intended for researchers, chemists, and professionals in drug development seeking a comprehensive and practical understanding of this essential synthetic transformation.

Part 1: Synthetic Strategies - A Comparative Overview

The construction of the benzofuran ring system from salicylic aldehyde can be approached through several strategic pathways. The choice of route often depends on factors such as desired yield, scalability, atom economy, and the availability of reagents. Two principal strategies dominate the landscape for this specific transformation.

-

Route A: Direct One-Pot Cyclization. This is the most direct and often preferred method. It involves the reaction of salicylic aldehyde with a methyl haloacetate, such as methyl bromoacetate, in the presence of a base. This approach combines the initial alkylation of the phenolic hydroxyl group and the subsequent intramolecular cyclization into a single, efficient operation, directly yielding the target ester.

-

Route B: Two-Step Synthesis via Carboxylic Acid Intermediate. This alternative route first involves the synthesis of 1-benzofuran-2-carboxylic acid. This can be achieved through a Perkin-like condensation of salicylic aldehyde with reagents like acetic anhydride (which forms a coumarin intermediate that rearranges) or through condensation with chloroacetic acid.[1] The resulting carboxylic acid must then be esterified in a separate step, typically via a Fischer-Speier esterification with methanol and an acid catalyst.[2]

While Route B is a classic and viable method, Route A offers significant advantages in terms of process efficiency and reduced handling steps, making it the focus of this guide.

Part 2: The Core Synthesis: One-Pot Tandem Cyclization

This section provides a detailed exploration of the direct synthesis of this compound from salicylic aldehyde and methyl bromoacetate. This reaction is a cornerstone of benzofuran synthesis due to its reliability and straightforward execution.

Reaction Principle and Mechanism

The transformation is a tandem reaction that proceeds through two key mechanistic stages:

-

O-Alkylation (Williamson Ether Synthesis): The reaction is initiated by the deprotonation of the phenolic hydroxyl group of salicylic aldehyde by a base (e.g., K₂CO₃) to form a phenoxide ion. This potent nucleophile then attacks the electrophilic carbon of methyl bromoacetate in an Sₙ2 reaction, displacing the bromide ion and forming an ether intermediate, methyl 2-(2-formylphenoxy)acetate.

-

Intramolecular Aldol-Type Condensation: The aldehyde group of the ether intermediate is now positioned to react intramolecularly. The base abstracts an acidic α-proton from the carbon adjacent to the ester carbonyl, generating an enolate. This enolate then attacks the aldehyde carbonyl carbon, forming a cyclic alkoxide intermediate. Subsequent elimination of a water molecule (dehydration) upon workup or heating leads to the formation of the stable, aromatic benzofuran ring.

The overall mechanistic workflow is depicted below.

Caption: Mechanism of one-pot benzofuran synthesis.

Experimental Protocol: A Step-by-Step Guide

This protocol describes a typical laboratory-scale synthesis.

Table 1: Reagents and Equipment

| Item | Specification | Purpose |

| Reagents | ||

| Salicylic aldehyde | >99% purity | Starting material |

| Methyl bromoacetate | >98% purity | C2 source for furan ring |

| Potassium Carbonate | Anhydrous, finely powdered | Base catalyst |

| Acetonitrile (MeCN) | Anhydrous grade | Reaction solvent |

| Ethyl Acetate | Reagent grade | Extraction solvent |

| Brine Solution | Saturated aq. NaCl | Washing agent |

| Sodium Sulfate | Anhydrous | Drying agent |

| Equipment | ||

| Round-bottom flask | Sized for reaction volume (e.g., 250 mL) | Reaction vessel |

| Reflux Condenser | Prevent solvent loss | |

| Magnetic Stirrer/Hotplate | Agitation and heating | |

| Separatory Funnel | Liquid-liquid extraction | |

| Rotary Evaporator | Solvent removal |

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add salicylic aldehyde (1.0 eq.), anhydrous potassium carbonate (3.0 eq.), and anhydrous acetonitrile (approx. 100 mL for a 10 mmol scale).

-

Reagent Addition: Begin stirring the suspension. Slowly add methyl bromoacetate (1.2 eq.) to the mixture at room temperature.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the salicylic aldehyde spot has been consumed.

-

Work-up: After completion, cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KBr). Wash the solids with a small amount of ethyl acetate.

-

Solvent Removal: Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting crude residue in ethyl acetate (150-200 mL). Wash the organic solution sequentially with 5% dilute HCl (50 mL), water (50 mL), and finally with brine solution (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to obtain pure this compound.

Key Parameters and Optimization: The Causality Behind the Choices

-

Choice of Base: Potassium carbonate (K₂CO₃) is the base of choice for this reaction.[3] It is sufficiently basic to deprotonate the phenol but not strong enough to promote significant hydrolysis of the ester or other unwanted side reactions. Stronger bases like sodium hydride (NaH) or hydroxides could lead to competing reactions. The base must be anhydrous, as water can interfere with the reaction.

-

Choice of Solvent: A polar aprotic solvent is essential. Acetonitrile (MeCN) is an excellent choice as it effectively dissolves the reactants and facilitates the Sₙ2 reaction without participating in the reaction itself.[3] Dimethylformamide (DMF) is another option but is more difficult to remove during work-up.

-

Stoichiometry: A slight excess of the alkylating agent (methyl bromoacetate) is used to ensure complete consumption of the limiting salicylic aldehyde. A significant excess of the base is required to drive the reaction to completion and neutralize the HBr formed as a byproduct.

-

Temperature: Refluxing conditions provide the necessary activation energy for both the Sₙ2 and the cyclization steps, ensuring a reasonable reaction rate.

Table 2: Typical Reaction Parameters and Outcomes

| Parameter | Condition | Rationale | Expected Yield |

| Salicylaldehyde | 1.0 equivalent | Limiting reagent | N/A |

| Methyl Bromoacetate | 1.2 equivalents | Drives reaction to completion | N/A |

| Base (K₂CO₃) | 3.0 equivalents | Ensures complete deprotonation and neutralizes acid | N/A |

| Solvent | Anhydrous Acetonitrile | Polar aprotic, facilitates Sₙ2 reaction | N/A |

| Temperature | Reflux (~82°C) | Provides activation energy for efficient reaction | N/A |

| Time | 12-24 hours | Time to completion (TLC monitored) | >85%[3] |

Part 3: Alternative Route via Fischer Esterification

For contexts where 1-benzofuran-2-carboxylic acid is already available or is synthesized as an intermediate, the final esterification step is critical. The Fischer-Speier esterification is the most common and cost-effective method.

Reaction Principle and Mechanism

Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[2] To achieve a high yield of the ester, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of the alcohol (methanol, in this case) and/or by removing the water that is formed as a byproduct.

The mechanism involves the following key steps:

-

Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic.

-

Nucleophilic Attack: A molecule of methanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

-

Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated by the solvent or the conjugate base of the catalyst to yield the final ester product and regenerate the acid catalyst.

Caption: Mechanism of Fischer-Speier Esterification.

Experimental Protocol

-

Setup: Suspend 1-benzofuran-2-carboxylic acid (1.0 eq.) in a large excess of methanol (can serve as both reactant and solvent).

-

Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (typically 2-5 mol%).

-

Reaction: Heat the mixture to reflux for 4-8 hours.

-

Work-up: Cool the reaction, neutralize the acid catalyst carefully with a base (e.g., saturated sodium bicarbonate solution), and remove the excess methanol under reduced pressure.

-

Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over sodium sulfate, and concentrate. Purify as described previously.

Part 4: Purification and Characterization

Regardless of the synthetic route, the identity and purity of the final product must be rigorously confirmed.

-

Purification: Recrystallization from ethanol is often sufficient to obtain highly pure, crystalline this compound. For less pure samples, silica gel column chromatography using a gradient of ethyl acetate in hexane is effective.

-

Characterization: The structure is confirmed by standard spectroscopic methods.

-

¹H NMR: Expect characteristic signals for the aromatic protons on the benzofuran ring system, a singlet for the furan proton at the 3-position, and a singlet around 3.9 ppm for the methyl ester protons.

-

¹³C NMR: Will show distinct signals for the ester carbonyl, the aromatic carbons, and the methoxy carbon.

-

IR Spectroscopy: A strong absorption band around 1720-1730 cm⁻¹ is indicative of the ester carbonyl (C=O) stretch.

-

Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the product (C₁₀H₈O₃) provides definitive confirmation of the molecular formula.

-

Conclusion

The synthesis of this compound from salicylic aldehyde is a fundamental transformation for accessing a wide array of complex molecules. The direct, one-pot tandem cyclization using methyl bromoacetate and potassium carbonate in acetonitrile stands out as the most efficient and practical approach for laboratory and potential scale-up applications. A thorough understanding of the underlying reaction mechanisms and the critical role of each reaction parameter is paramount to achieving high yields and purity. The protocols and insights provided in this guide serve as a robust foundation for researchers and drug development professionals working with this valuable heterocyclic scaffold.

References

-

Marriott, K. C., Bartee, R., Morrison, A. Z., Stewart, L., & Wesby, J. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319–3321. Available at: [Link]

-

Babu, R. R., & Kumar, K. A. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B: Organic Chemistry including Medicinal Chemistry, 60B(5), 769-775. Available at: [Link]

-

Marriott, K. S. C., Bartee, R., Morrison, A. Z., Stewart, L., & Wesby, J. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PMC - PubMed Central. Available at: [Link]

-

Mphahlele, M. J., & Moquist, S. A. (2011). First synthesis of 2-(benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid derivatives. Beilstein Journal of Organic Chemistry, 7, 210–217. Available at: [Link]

-

Various Authors. (2020). Research advances in the Rap-Stoermer reaction. ResearchGate. Available at: [Link]

-

Pharmaguideline. (n.d.). Benzoin Condensation and Perkin Condensation. Pharmaguideline. Available at: [Link]

-

Wikipedia. (2023). Perkin reaction. In Wikipedia. Available at: [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification. Master Organic Chemistry. Available at: [Link]

Sources

An In-depth Technical Guide to the Mechanism of Perkin Reaction for the Synthesis of Methyl 1-Benzofuran-2-carboxylate

Abstract

Benzofuran scaffolds are integral to a multitude of natural products and pharmacologically active compounds, driving significant interest in their synthetic pathways.[1][2] This guide provides a detailed mechanistic exploration of the synthesis of methyl 1-benzofuran-2-carboxylate, a key intermediate in drug discovery, via a pathway related to the classic Perkin reaction. While the traditional Perkin reaction of salicylaldehyde with acetic anhydride famously yields coumarin, this document elucidates the modified condensation and intramolecular cyclization strategy required to form the benzofuran ring system.[3][4][5] We will dissect the reaction on a molecular level, explain the causality behind experimental choices, and provide a validated experimental protocol for its successful execution.

Introduction: Beyond the Classic Perkin Reaction

The Perkin reaction, discovered by William Henry Perkin in 1868, is a cornerstone of organic synthesis, traditionally used to produce α,β-unsaturated aromatic acids through the condensation of an aromatic aldehyde with an acid anhydride, catalyzed by the alkali salt of the acid.[3][5][6] A classic example is the synthesis of cinnamic acid from benzaldehyde and acetic anhydride.[7]

When salicylaldehyde (an o-hydroxybenzaldehyde) is subjected to these conditions, the reaction proceeds via an intramolecular acylation and subsequent dehydration to form coumarin, not a benzofuran.[3][4][5] The synthesis of the benzofuran core, therefore, requires a strategic modification of the Perkin-type condensation. This guide focuses on a widely employed and efficient method: the base-catalyzed condensation of salicylaldehyde with an α-haloester, such as methyl bromoacetate or chloroacetate, followed by an intramolecular cyclization. This approach provides direct access to the valuable benzofuran-2-carboxylate scaffold.

The Core Mechanism: A Step-by-Step Dissection

The synthesis of this compound from salicylaldehyde proceeds through a sequential condensation-cyclization mechanism. The entire process is orchestrated by a base, which plays a dual role in facilitating the key bond-forming events.

Reactants and Their Roles

A clear understanding of each component's function is critical to appreciating the mechanism's elegance.

| Reagent | Structure | Role | Rationale for Choice |

| Salicylaldehyde | O=Cc1ccccc1O | Electrophile & Nucleophile Precursor | The aldehyde group serves as the electrophilic site for the initial condensation. The adjacent hydroxyl group is deprotonated to become the key nucleophile for the ring-forming cyclization. |

| Methyl Bromoacetate | BrCH₂C(=O)OCH₃ | Nucleophile Precursor & Substrate for Cyclization | The α-carbon is acidic and can be deprotonated to form a carbanion (enolate). The bromine atom serves as a good leaving group during the intramolecular nucleophilic substitution. |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | Base | A moderately weak base, ideal for selectively deprotonating the acidic phenolic hydroxyl and the α-carbon of the ester without promoting unwanted side reactions like ester hydrolysis. |

| Acetonitrile (CH₃CN) | CH₃CN | Solvent | A polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction without interfering with the nucleophiles or electrophiles. |

Mechanistic Pathway

The reaction unfolds in a logical sequence of three primary stages: dual deprotonation, nucleophilic addition, and intramolecular cyclization followed by dehydration.

Figure 1: High-level workflow of the benzofuran synthesis mechanism.

Step 1: Formation of Nucleophiles via Deprotonation The reaction is initiated by the base, potassium carbonate. It performs two crucial deprotonations:

-

Phenol Deprotonation: The phenolic proton of salicylaldehyde is acidic and is readily removed by the base to form a potassium phenoxide intermediate. This activates the oxygen, transforming it into a potent nucleophile for the subsequent cyclization step.

-

α-Carbon Deprotonation: The base also abstracts a proton from the α-carbon of methyl bromoacetate. This creates a resonance-stabilized carbanion (an enolate), which acts as the primary nucleophile for the initial attack on the aldehyde.

Step 2: Aldol-Type Condensation The newly formed ester enolate attacks the electrophilic carbonyl carbon of the salicylaldehyde. This nucleophilic addition breaks the aldehyde's C=O pi bond, forming a new carbon-carbon bond and a tetrahedral alkoxide intermediate.

Step 3: Intramolecular Cyclization and Aromatization This final stage is the hallmark of the reaction, leading to the heterocyclic ring system.

-

Ring Closure: The phenoxide oxygen, generated in Step 1, now acts as an intramolecular nucleophile. It attacks the carbon atom bearing the bromine, displacing the bromide ion in an SN2 fashion. This step forms the five-membered furan ring.

-

Dehydration: The resulting intermediate readily undergoes dehydration (loss of a water molecule). The hydroxyl group formed from the original aldehyde carbonyl and a proton on the adjacent carbon are eliminated, creating a double bond and consequently, the stable aromatic benzofuran system.

Experimental Protocol: A Self-Validating System

This protocol is adapted from established literature procedures and provides a reliable method for the synthesis of this compound.[8]

Materials & Reagents:

-

Salicylaldehyde

-

Methyl bromoacetate

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

5% Hydrochloric Acid (HCl)

-

Brine solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Step-by-Step Methodology:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add salicylaldehyde (1.0 mmol), anhydrous potassium carbonate (3.0 mmol), and 100 mL of anhydrous acetonitrile.

-

Addition of Ester: Begin stirring the mixture at ambient temperature. Slowly add methyl bromoacetate (1.2 mmol) to the suspension.

-

Expertise Note: The slow addition of the bromoacetate is crucial to control any potential exotherm and to ensure it reacts primarily with the intended nucleophiles rather than self-condensing.

-

-

Reflux: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Trustworthiness: Monitoring by TLC is a self-validating step. The disappearance of the salicylaldehyde spot and the appearance of a new, less polar product spot confirms the reaction is proceeding as expected.

-

-

Workup - Solvent Removal: After completion, allow the mixture to cool to room temperature. Remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Workup - Extraction: Dissolve the resulting crude residue in ethyl acetate (150-200 mL). Transfer the solution to a separatory funnel and wash sequentially with:

-

5% HCl solution (50 mL) - to neutralize any remaining base and protonate any unreacted phenoxide.

-

Water (50 mL).

-

Brine solution (50 mL) - to aid in the separation of the aqueous and organic layers.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be further purified by column chromatography on silica gel or by recrystallization, if necessary.

Conclusion

The synthesis of this compound via a modified Perkin-type condensation is a powerful and efficient strategy for accessing this important heterocyclic core. By understanding the nuanced, multi-step mechanism—from the dual role of the base in generating two distinct nucleophiles to the pivotal intramolecular cyclization—researchers can better optimize reaction conditions and apply this methodology to a wider range of substituted precursors. This guide provides the foundational knowledge and a validated protocol to empower scientists in the fields of medicinal chemistry and materials science to confidently utilize this reaction in their synthetic endeavors.

References

-

Marriott, K. C., Bartee, R., Morrison, A. Z., Stewart, L., & Wesby, J. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319–3321. Available at: [Link]

-

BYJU'S. (n.d.). Perkin Reaction Mechanism. Available at: [Link]

-

Khan, I., Zaib, S., Batool, S., et al. (2022). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

-

Sathee NEET - IIT Kanpur. (n.d.). Perkin Reaction Mechanism. Available at: [Link]

-

Longdom Publishing. (2018). A Concise Introduction of Perkin Reaction. Organic Chemistry: An Indian Journal. Available at: [Link]

-

Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. Available at: [Link]

-

Chemistry Stack Exchange. (2024). Alternate pathway for Perkin reaction of salicylaldehyde. Available at: [Link]

-

Srinivasan, M., et al. (2015). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Journal of Chemical and Pharmaceutical Research, 7(3), 1317-1324. Available at: [Link]

-

Wikipedia. (n.d.). Perkin reaction. Available at: [Link]

-

A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

Sources

- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 3. longdom.org [longdom.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. longdom.org [longdom.org]

- 6. byjus.com [byjus.com]

- 7. SATHEE: Perkin Reaction Mechanism [satheeneet.iitk.ac.in]

- 8. op.niscair.res.in [op.niscair.res.in]

spectroscopic data (NMR, IR, MS) for methyl 1-benzofuran-2-carboxylate

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 1-Benzofuran-2-carboxylate

Authored by: A Senior Application Scientist

Abstract

This compound (C₁₀H₈O₃) is a key heterocyclic compound, serving as a versatile building block in the synthesis of various pharmacologically active molecules and functional materials.[1][2] Accurate and unambiguous structural confirmation is paramount for any research or development involving this scaffold. This technical guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple data reporting to explain the causal relationships behind the observed spectral features, offering field-proven insights into experimental design and data interpretation.

Molecular Structure and Spectroscopic Overview

The first step in any spectroscopic analysis is to understand the molecule's structure. This compound consists of a fused benzofuran ring system with a methyl ester group at the 2-position. This arrangement dictates the electronic environment of each atom, giving rise to a unique spectroscopic fingerprint.

Chemical Structure and Atom Numbering

The IUPAC-standard numbering for the benzofuran ring is essential for unambiguous assignment of NMR signals. The following diagram illustrates the structure and the numbering convention used throughout this guide.

Caption: Structure and IUPAC numbering of this compound.

General Workflow for Spectroscopic Analysis

A robust analytical workflow ensures data integrity and reproducibility. The process is a self-validating system where each technique provides complementary information to build a complete structural picture.

Caption: A validated workflow for comprehensive spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopy: Data and Interpretation

The ¹H NMR spectrum reveals five distinct signals: four in the aromatic region corresponding to the protons on the benzene ring and the furan ring, and one in the aliphatic region for the methyl ester protons.

Causality Behind Chemical Shifts:

-

H3 (furan proton): This proton is on an electron-rich furan ring but is deshielded by the adjacent ester group and the ring oxygen. It typically appears as a singlet downfield.

-

Aromatic Protons (H4, H5, H6, H7): These protons form a complex multiplet system. Their specific chemical shifts are influenced by their position relative to the electron-donating oxygen atom and the overall aromatic system. Typically, H7 and H4, being adjacent to the heteroatom and the fused ring junction respectively, appear at the extremes of the aromatic region.

-

Methyl Protons (-OCH₃): The three protons of the methyl group are equivalent and are shielded by the adjacent oxygen, causing them to appear as a sharp singlet in the upfield region (~3.9 ppm).

Tabulated ¹H NMR Data

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H7 | ~7.68 | d | 1H |

| H4 | ~7.58 | d | 1H |

| H5 | ~7.45 | t | 1H |

| H3 | ~7.39 | s | 1H |

| H6 | ~7.30 | t | 1H |

| -OCH₃ | ~3.95 | s | 3H |

| Note: Data synthesized from typical values found in chemical databases. Exact shifts can vary with solvent and instrument frequency.[3] |

¹³C NMR Spectroscopy: Data and Interpretation

The ¹³C NMR spectrum is crucial for confirming the carbon backbone. It shows ten distinct signals, corresponding to the ten carbon atoms in the molecule.

Causality Behind Chemical Shifts:

-

Carbonyl Carbon (C=O): This carbon is highly deshielded due to the double bond to one oxygen and a single bond to another, causing it to appear significantly downfield (>160 ppm).

-

Quaternary Carbons (C2, C3a, C7a): These carbons do not have attached protons and their signals are typically less intense. C2 is deshielded by the ester group and the furan oxygen. C7a is deshielded by the direct attachment to the furan oxygen.

-

Aromatic Carbons (C4, C5, C6, C7): These carbons appear in the typical aromatic region (110-130 ppm).

-

Furan Carbon (C3): This carbon appears in the upper region of the aromatic carbons, influenced by the ring electronics.

-

Methyl Carbon (-OCH₃): This sp³ hybridized carbon is shielded and appears upfield (~52 ppm).

Tabulated ¹³C NMR Data

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O | ~160.0 |

| C7a | ~155.0 |

| C2 | ~145.5 |

| C3a | ~128.0 |

| C5 | ~127.0 |

| C6 | ~124.0 |

| C4 | ~122.5 |

| C7 | ~112.0 |

| C3 | ~111.5 |

| -OCH₃ | ~52.0 |

| Note: Data is representative and sourced from public databases like PubChem and ChemicalBook.[4][5] |

Experimental Protocol: NMR Data Acquisition

This protocol ensures the acquisition of high-quality, reproducible NMR data.

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound.

-

Dissolution: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H spectrum using standard pulse programs. A typical acquisition might involve 16 scans with a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, significantly more scans (e.g., 1024 or more) and a longer relaxation delay may be required for a good signal-to-noise ratio.

-

Data Processing: Fourier transform the raw data (FID). Phase correct the spectrum and baseline correct it. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H and the residual CHCl₃ signal to 77.16 ppm for ¹³C. Integrate the ¹H signals and pick all peaks for both spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound is dominated by absorptions from the ester group and the aromatic system.

IR Data and Interpretation

Key Diagnostic Peaks:

-

C=O Stretch (Ester): A strong, sharp absorption band around 1720-1730 cm⁻¹ is the most prominent feature and is definitive for the carbonyl group of the ester.[6] The conjugation with the furan ring slightly lowers this frequency compared to a saturated ester.

-

C-O Stretch (Ester): Two characteristic C-O stretching bands are expected for the ester group, typically around 1250 cm⁻¹ (asymmetric stretch) and 1100 cm⁻¹ (symmetric stretch).

-

C-H Stretch (Aromatic & Furan): Absorptions just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹) are characteristic of C-H bonds on sp² hybridized carbons.

-

C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹ (typically 2950-2980 cm⁻¹) correspond to the C-H bonds of the methyl group.

-

C=C Stretch (Aromatic): Medium to weak absorptions in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon double bonds within the benzofuran ring system.

Tabulated IR Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3100 | Medium | Aromatic/Furan C-H Stretch |

| ~2960 | Medium | Aliphatic (Methyl) C-H Stretch |

| ~1725 | Strong | C=O Carbonyl Stretch (Conjugated Ester) |

| ~1600, ~1470 | Medium | C=C Aromatic Ring Stretch |

| ~1250 | Strong | Asymmetric C-O Stretch (Ester) |

| ~1120 | Strong | Symmetric C-O Stretch (Ester) |

| ~760 | Strong | C-H Out-of-plane Bend (ortho-disubstituted benzene) |

| Note: Data derived from typical values for similar structures and public spectral libraries.[7][8] |

Experimental Protocol: IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened kimwipe (e.g., isopropanol) and allowing it to dry.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount (a single drop if liquid, or a few crystals if solid) of this compound directly onto the center of the ATR crystal.

-

Pressure Application: Lower the ATR press arm to apply consistent pressure, ensuring good contact between the sample and the crystal.

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically subtract the background spectrum. Label the significant peaks with their wavenumbers.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent to prevent cross-contamination.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and valuable information about the molecule's fragmentation pattern, which helps in confirming the structure.

MS Data and Interpretation

For this compound (Molecular Formula: C₁₀H₈O₃), the exact mass is 176.0473 g/mol .[4] In a typical electron ionization (EI) mass spectrum, the following key signals are expected:

-

Molecular Ion Peak (M⁺): A strong peak at m/z = 176, corresponding to the intact molecule minus one electron. This confirms the molecular weight.

-

Key Fragment Ions: The fragmentation pattern provides a roadmap to the molecule's structure. Common fragmentation pathways for this molecule involve losses from the ester group.

Tabulated MS Data

| m/z | Proposed Fragment Ion | Identity of Lost Neutral Fragment |

| 176 | [C₁₀H₈O₃]⁺˙ | (Molecular Ion) |

| 145 | [M - OCH₃]⁺ | ·OCH₃ (methoxy radical) |

| 117 | [M - COOCH₃]⁺ | ·COOCH₃ (methoxycarbonyl radical) |

| 89 | [C₇H₅]⁺ | CO (from benzofuran ring cleavage) |

Proposed Fragmentation Pathway

The fragmentation is a logical cascade initiated by the high energy of electron ionization. Understanding this pathway validates the connectivity of the atoms.

Caption: Key fragmentation steps for this compound under EI-MS.

Experimental Protocol: GC-MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile, thermally stable compounds like this ester.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.

-

GC Method Setup:

-

Injector: Set to a temperature of 250 °C.

-

Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

-

Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/min.

-

-

MS Method Setup:

-

Ion Source: Use Electron Ionization (EI) at 70 eV.

-

Source Temperature: Set to 230 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Injection: Inject 1 µL of the prepared sample into the GC.

-

Data Analysis: Once the run is complete, analyze the resulting chromatogram. Identify the peak corresponding to the compound. Examine the mass spectrum associated with that peak, identify the molecular ion, and analyze the fragmentation pattern to confirm the structure.

Conclusion

The structural elucidation of this compound is definitively achieved through the synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR confirm the precise carbon-hydrogen framework. IR spectroscopy validates the presence of key functional groups, particularly the conjugated ester. Mass spectrometry confirms the molecular weight and provides structural corroboration through predictable fragmentation patterns. The protocols and interpretations detailed in this guide provide a robust framework for the analysis of this compound, ensuring data integrity and confidence in structural assignment for applications in research and development.

References

-

PubChem. this compound. National Center for Biotechnology Information. [Link][4]

-

The Royal Society of Chemistry. Supporting Information for Nanocrystalline CdS thin film...[Link][7]

-

Indian Journal of Chemistry. Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles.[Link][1]

-

Journal of Organic Chemistry and Pharmaceutical Research. Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds.[Link][2]

-

ResearchGate. Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives.[Link]

-

ResearchGate. FT-IR Spectra of Ethyl 1-benzofuran-2-carboxylate.[Link][8]

-

Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups.[Link][6]

Sources

- 1. op.niscair.res.in [op.niscair.res.in]

- 2. jocpr.com [jocpr.com]

- 3. This compound(1646-27-1) 1H NMR spectrum [chemicalbook.com]

- 4. This compound | C10H8O3 | CID 291153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzofuran-2-carboxylic acid(496-41-3) 13C NMR spectrum [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

chemical properties and reactivity of methyl 1-benzofuran-2-carboxylate

An In-Depth Technical Guide to the Chemical Properties and Reactivity of Methyl 1-Benzofuran-2-carboxylate

Introduction

This compound is a key heterocyclic compound featuring a fused benzene and furan ring system. This scaffold is a privileged structure in medicinal chemistry and materials science, appearing in numerous natural products and synthetic molecules with diverse pharmacological activities.[1][2] Its utility stems not only from the inherent biological properties of the benzofuran core but also from the versatile chemical handles it possesses: an electron-rich aromatic system and a reactive ester group. This guide, intended for researchers, chemists, and drug development professionals, provides a detailed exploration of the molecule's chemical properties and a comprehensive overview of its reactivity, focusing on transformations that are fundamental to its application in modern synthesis. We will delve into the causality behind experimental choices, present detailed protocols for key reactions, and contextualize its synthetic utility with authoritative references.

Core Chemical and Physical Properties

The foundational characteristics of a molecule dictate its behavior in a chemical system. Understanding these properties is paramount for designing synthetic routes and handling the compound safely.

Structure and Nomenclature

-

IUPAC Name: this compound[3]

-

Synonyms: Methyl benzofuran-2-carboxylate

-

CAS Number: 1646-27-1[3]

-

Molecular Structure: The molecule consists of a benzofuran ring system with a methyl ester group substituted at the C2 position of the furan ring.

Physicochemical Data

The following table summarizes the key computed and experimental properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈O₃ | PubChem[3] |

| Molecular Weight | 176.17 g/mol | PubChem[3] |

| Appearance | White to off-white solid | Inferred from supplier data |

| XLogP3 | 2.5 | PubChem[3] |

| SMILES | COC(=O)C1=CC2=CC=CC=C2O1 | PubChem[3] |

Spectral Characterization

-

¹³C NMR Spectroscopy: Key resonances are typically observed for the carbonyl carbon of the ester (~160-165 ppm), the carbons of the aromatic benzene ring (~110-130 ppm), and the carbons of the furan ring, in addition to the methoxy carbon (~52 ppm).[1]

-

¹H NMR Spectroscopy: The spectrum characteristically shows a singlet for the methyl ester protons (~3.9 ppm), a singlet for the proton at the C3 position of the furan ring, and a series of multiplets in the aromatic region (7.2-7.7 ppm) corresponding to the four protons on the benzene ring.[4]

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum will prominently feature the molecular ion peak (M⁺) at m/z = 176.[5]

Reactivity Profile and Synthetic Utility

The reactivity of this compound is dominated by two main features: the ester functional group and the benzofuran ring system. These sites allow for a wide array of chemical transformations, making it a versatile building block for more complex molecules.

Reactions at the Ester Functional Group

The methyl ester at the C2 position is a gateway to other key functional groups, including carboxylic acids, amides, and alcohols.

The conversion of the methyl ester to its corresponding carboxylic acid, benzofuran-2-carboxylic acid, is a fundamental and high-yielding transformation. This reaction is critical as the carboxylic acid is a precursor for many other derivatives and is often a key component in biologically active molecules.[6][7]

Causality and Mechanistic Insight: The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (from a base like KOH or NaOH) attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide ion as a leaving group. An acid-base reaction between the newly formed carboxylic acid and the methoxide (or excess hydroxide) drives the reaction to completion. A final acidic workup is required to protonate the carboxylate salt and isolate the neutral carboxylic acid.

Caption: Workflow for the hydrolysis of this compound.

Experimental Protocol: Synthesis of Benzofuran-2-carboxylic Acid [1][8]

-

Dissolve this compound (1.0 eq) in ethanol (e.g., 80 mL per 10 mmol of ester).

-

Cool the solution to approximately 10°C in an ice bath.

-

Prepare a solution of potassium hydroxide (KOH, ~2.0 eq) in water and add it dropwise to the cooled ester solution.

-

After the addition is complete, remove the ice bath and heat the mixture to reflux for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the reaction to room temperature and remove the excess ethanol under reduced pressure.

-

Dilute the remaining aqueous residue with water and acidify to a pH of 2-3 with a 1 M HCl solution.

-

A precipitate of benzofuran-2-carboxylic acid will form. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry to yield the final product.

The synthesis of benzofuran-2-carboxamides is of high interest, as the amide bond is a cornerstone of many pharmaceutical compounds. This can be achieved through several methods, ranging from classical approaches to modern, one-pot procedures.

Method 1: Direct Amidation with Ammonia For the synthesis of the primary amide, a direct reaction with ammonia can be employed. This typically requires forcing conditions due to the relatively low nucleophilicity of ammonia and the stability of the methyl ester.

Experimental Protocol: Synthesis of 5-(1-piperazinyl)benzofuran-2-carboxamide (Illustrative) [9] This protocol is adapted for a substituted derivative but illustrates the general principle.

-

Add the starting methyl ester (e.g., methyl 5-(1-piperazinyl)benzofuran-2-carboxylate) to a saturated solution of ammonia in methanol.

-

Stir the mixture at room temperature (25-35°C) for 6-16 hours.

-

After reaction completion, remove the solvent under vacuum.

-

Add water to the residue and adjust the pH as needed for purification, which may involve extraction or crystallization.

Method 2: Advanced Two-Step, One-Pot Transamidation A more versatile and modern approach involves a two-step, one-pot transamidation procedure that avoids harsh conditions and accommodates a wider range of amines.[10][11] This method first activates the amide (pre-formed from the carboxylic acid and a directing group like 8-aminoquinoline) with di-tert-butyl dicarbonate (Boc₂O) and then introduces the desired amine nucleophile.

Causality and Mechanistic Insight: The initial amide is activated by Boc₂O to form an N-acyl-Boc-carbamate intermediate. This intermediate is significantly more electrophilic at the carbonyl carbon than the starting amide, making it susceptible to nucleophilic attack by a wide range of primary and secondary amines at mild temperatures (e.g., 60°C). This process offers superior functional group tolerance and substrate scope compared to classical methods.[11]

Caption: Logical flow for the two-step, one-pot transamidation protocol.

Experimental Protocol: General One-Pot Transamidation [10][11]

-

Boc Activation: To a solution of the starting N-(quinolin-8-yl)benzofuran-2-carboxamide (1.0 eq) in acetonitrile (MeCN, 0.1 M), add di-tert-butyl dicarbonate ((Boc)₂O, 2.0-5.0 eq) and 4-(dimethylamino)pyridine (DMAP, 0.1-0.15 eq). Stir the reaction at 60°C for 5 hours. Concentrate the mixture in vacuo.

-

Aminolysis: To the crude residue from step 1, add toluene (0.5 M) and the desired amine nucleophile (1.5 eq). Stir the reaction at 60°C for 0.5 to 6 hours until completion (monitored by TLC).

-

Upon completion, concentrate the reaction mixture in vacuo and purify the residue by column chromatography to yield the final benzofuran-2-carboxamide derivative.

Reduction of the ester provides access to the corresponding primary alcohol, a valuable intermediate for further functionalization, such as conversion to halides or ethers.

Causality and Mechanistic Insight: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation. The reaction proceeds via nucleophilic attack of the hydride ion on the ester carbonyl, followed by elimination of the methoxide to form an intermediate aldehyde, which is immediately reduced further by another equivalent of hydride to the primary alcohol.

Experimental Protocol: Reduction with LiAlH₄ [12][13]

-

In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), prepare a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0°C in an ice bath.

-

Carefully add a solution or slurry of LiAlH₄ (1.5-2.0 eq) in THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours until the starting material is consumed.

-

Cool the reaction back to 0°C and quench it carefully by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting mixture until a granular precipitate forms. Filter the solid and wash it thoroughly with ethyl acetate or THF.

-

Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield (1-benzofuran-2-yl)methanol.

Reactions Involving the Benzofuran Scaffold: C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing C-C bonds, enabling the synthesis of complex biaryl and substituted heterocyclic systems from simpler precursors. For these reactions, a halogenated derivative, such as methyl 5-bromo-1-benzofuran-2-carboxylate , is typically used as the starting material.[14]

This reaction is one of the most widely used methods for forming C(sp²)-C(sp²) bonds, coupling an organoboron species with an organohalide. It is instrumental in synthesizing 5-arylbenzofuran derivatives, which are common motifs in bioactive molecules.[15][16][17]

Causality and Mechanistic Insight: The reaction is catalyzed by a Palladium(0) species. The catalytic cycle involves three key steps: (1) Oxidative Addition of the Pd(0) catalyst into the aryl-bromide bond of the benzofuran, forming a Pd(II) intermediate. (2) Transmetalation , where the aryl group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base (e.g., K₂CO₃, Cs₂CO₃), which activates the boronic acid. (3) Reductive Elimination , where the two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Experimental Protocol: Suzuki Coupling of Methyl 5-bromobenzofuran-2-carboxylate [14]

-

To a microwave vial or reaction flask, add methyl 5-bromobenzofuran-2-carboxylate (1.0 eq), the desired arylboronic acid (1.2 eq), a base such as cesium carbonate (Cs₂CO₃, 2.0 eq), and the palladium catalyst (e.g., a pre-formed Pd(II) complex, 0.1-1 mol%).

-

Add the solvent (e.g., toluene, or a mixture like EtOH/H₂O).

-

Seal the vessel and heat the reaction mixture. If using microwave heating, irradiate at a set temperature (e.g., 150°C) for a short duration (e.g., 20-30 minutes).[14] For conventional heating, stir at 80-100°C for 4-12 hours.[17]

-

After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the 5-arylbenzofuran-2-carboxylate derivative.

| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Yield (%) | Reference |

| Phenylboronic acid | 0.1 | Cs₂CO₃ | Toluene | 95 | [14] |

| 4-Methoxyphenylboronic acid | 0.1 | Cs₂CO₃ | Toluene | 96 | [14] |

| Thiophene-2-boronic acid | 0.1 | Cs₂CO₃ | Toluene | 93 | [14] |

| 4-Chlorophenylboronic acid | 0.1 | Cs₂CO₃ | Toluene | 91 | [14] |

-

Heck Reaction: This reaction couples the benzofuran halide with an alkene. It is particularly useful for synthesizing 2-substituted benzofurans via intramolecular cyclization pathways or for introducing vinyl groups onto the ring.[18][19][20][21]

-

Sonogashira Coupling: This reaction introduces an alkyne moiety by coupling the benzofuran halide with a terminal alkyne, typically using a dual palladium and copper catalytic system.[22][23][24] This method is highly effective for synthesizing precursors to more complex heterocyclic systems.

Summary and Future Outlook

This compound is a synthetically tractable and highly valuable scaffold. Its ester group provides reliable access to acids, amides, and alcohols through well-established protocols. Furthermore, when appropriately functionalized with a halide, the benzofuran ring becomes a versatile platform for advanced C-C bond formation via palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira couplings. The continued development of novel synthetic methods, such as directed C-H activation, will further expand the utility of this core structure, enabling the rapid assembly of complex molecular architectures for applications in drug discovery, agrochemicals, and organic electronics.

References

- Synthesis of Bioactive Benzofuran Derivatives via Suzuki–Miyaura Cross-Coupling Reaction. (n.d.). Google Books.

- Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. (n.d.). Google Books.

- ORGANIC AND BIOCHEMISTRY Synthesis of Bioactive Benzofuran Derivatives via Suzuki–Miyaura Cross-Coupling Reaction. (2025). Journal of the Chemical Society of Pakistan.

-

One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. (2014). Organic Letters, 16(23), 6068–6071. [Link]

-

Kishore, D. R., & Satyanarayana, G. (2022). Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. The Journal of Organic Chemistry, 87(15), 10158–10172. [Link]

-

Construction of 2-Substituted-3-Functionalized Benzofurans via Intramolecular Heck Coupling: Application to Enantioselective Total Synthesis of Daphnodorin B. (2018). Organic Letters. [Link]

-

Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. (2018). Molecules, 23(10), 2469. [Link]

-

Accessing a Biologically Relevant Benzofuran Skeleton by a One-Pot Tandem Heck Alkynylation/Cyclization Reaction Using Well-Defined Palladium N-Heterocyclic Carbene Complexes. (2016). Inorganic Chemistry, 55(7), 3569–3580. [Link]

-

Qi, X., et al. (2017). Facile benzofuran synthesis: Palladium-catalyzed carbonylative Suzuki coupling of methyl 2-(2-iodophenoxy)acetates under CO gas-free conditions. Tetrahedron Letters, 58(43), 4153-4155. [Link]

-

Development of a one-pot sequential Sonogashira coupling for the synthesis of benzofurans. (n.d.). Zoltán Novák Research Group. Retrieved January 15, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

-

Palladium (ii) complexes bearing mesoionic carbene ligands: Catalytic application in domino sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. (2022). New Journal of Chemistry, 46(10), 4735-4743. [Link]

- Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac. (n.d.). ResearchGate.

-

Accessing a Biologically Relevant Benzofuran Skeleton by a One-Pot Tandem Heck Alkynylation/Cyclization Reaction Using Well-Defined Palladium N-Heterocyclic Carbene Complexes. (2016). Inorganic Chemistry. [Link]

-

Direct oxidative Heck cyclizations: intramolecular Fujiwara-Moritani arylations for the synthesis of functionalized benzofurans and dihydrobenzofurans. (2004). Angewandte Chemie International Edition, 43(45), 6144-8. [Link]

-

Sonogashira coupling for the synthesis of benzofuran 3a. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (2021). Indian Journal of Chemistry, Section B, 60B(5), 768-775. [Link]

-

First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. (2011). Beilstein Journal of Organic Chemistry, 7, 1279–1285. [Link]

-

Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules, 24(8), 1591. [Link]

- US20180002305A1 - Process for preparing benzofuran-2-carboxamide derivatives. (2018).

-

5-Methyl-1-benzofuran-2-carboxylic acid. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

-

2-Methyl-1-benzofuran-5-carboxylate. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

-

Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. (2021). RSC Advances, 11(5), 2931-2942. [Link]

-

Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. (2021). RSC Advances. [Link]

-

First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. (2011). Beilstein Journal of Organic Chemistry. [Link]

-

Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. (2021). Molecules, 26(23), 7175. [Link]

-

Alkaline hydrolysis of the methyl esters of benzo[b]furan-2- and 3-, benzo[b]thiophen-2- and 3-, and indole-2- and 3-carboxylic acids. (1970). Advances in Heterocyclic Chemistry. [Link]

-

(E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. (2018). Molbank, 2018(4), M1016. [Link]

-

Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. (2021). Molecules. [Link]

-

Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using a 2-quinolinealdoxime-Pd(II)-complex. (2013). ARKIVOC, 2013(3), 210-226. [Link]

-

Synthesis of benzofuran-2-yl-methanamine and indol-2-yl-methanamine derivatives. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

- US20130046103A1 - Preparation of benzofurans and use thereof as synthetic intermediates. (2013).

-

Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. (2019). Acta Poloniae Pharmaceutica, 76(2), 279-287. [Link]

-

Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. (2021). ResearchGate. [Link]

-

New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. (2021). Molecules, 26(11), 3358. [Link]

-

Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017). Chemistry Central Journal, 11(1), 86. [Link]

-

Benzofuran, 2-methyl-. (n.d.). NIST WebBook. Retrieved January 15, 2026, from [Link]

-

Methyl ester hydrolysis. (2007). ChemSpider Synthetic Pages. [Link]

Sources

- 1. op.niscair.res.in [op.niscair.res.in]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C10H8O3 | CID 291153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzofuran, 2-methyl- [webbook.nist.gov]

- 6. First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives [beilstein-journals.org]

- 8. researchgate.net [researchgate.net]

- 9. US20180002305A1 - Process for preparing benzofuran-2-carboxamide derivatives - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09601F [pubs.rsc.org]

- 13. Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. jcsp.org.pk [jcsp.org.pk]

- 16. pjps.pk [pjps.pk]

- 17. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 18. One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Accessing a Biologically Relevant Benzofuran Skeleton by a One-Pot Tandem Heck Alkynylation/Cyclization Reaction Using Well-Defined Palladium N-Heterocyclic Carbene Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Direct oxidative Heck cyclizations: intramolecular Fujiwara-Moritani arylations for the synthesis of functionalized benzofurans and dihydrobenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones [organic-chemistry.org]

- 23. Palladium( ii ) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot sy ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03485F [pubs.rsc.org]

- 24. spuvvn.edu [spuvvn.edu]

Methyl 1-Benzofuran-2-carboxylate: A Versatile Precursor for the Synthesis of Novel Heterocyclic Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1-benzofuran-2-carboxylate stands as a cornerstone in synthetic organic chemistry, offering a robust and versatile platform for the construction of a diverse array of novel heterocyclic compounds. Its inherent reactivity, stemming from the strategic placement of an ester group on the electron-rich benzofuran nucleus, allows for a multitude of chemical transformations. This guide provides a comprehensive exploration of the synthetic utility of this compound, detailing its conversion into key intermediates and subsequent elaboration into a variety of medicinally relevant heterocyclic systems, including pyrazoles, triazoles, pyrimidines, and fused bicyclic and tricyclic frameworks. We will delve into the mechanistic underpinnings of these transformations, providing detailed, field-proven experimental protocols and quantitative data to empower researchers in their quest for new molecular entities.

Introduction: The Strategic Importance of the Benzofuran Scaffold

The benzofuran motif is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The strategic functionalization of this core scaffold is paramount in the development of new therapeutic agents. This compound serves as an ideal starting point for such endeavors due to the accessibility of its synthetic routes and the predictable reactivity of its ester functionality. This guide will illuminate the pathways from this versatile precursor to a world of novel heterocycles.

Synthesis of the Core Precursor: this compound

The efficient synthesis of this compound is the crucial first step. Several reliable methods have been established, with the choice of route often depending on the availability of starting materials and desired scale. A widely adopted and robust method involves the reaction of salicylaldehyde with an α-halo ester, such as ethyl bromoacetate, in the presence of a base.[4][5]

Experimental Protocol: Synthesis of Ethyl Benzofuran-2-carboxylate

This protocol describes the synthesis of the ethyl ester, which can be readily transesterified to the methyl ester if required.

-

To a solution of salicylaldehyde (1 mmol) in acetonitrile (100 mL), add anhydrous potassium carbonate (3.0 mmol).

-

Slowly add ethyl bromoacetate (1.2 mmol) to the reaction mixture at ambient temperature.

-

Reflux the reaction mixture for 24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the crude product in ethyl acetate (200 mL) and wash with 5% dilute HCl.

-

Wash the organic layer sequentially with water (50 mL) and brine solution (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography to obtain pure ethyl benzofuran-2-carboxylate.[4]

For the synthesis of the corresponding methyl ester, methyl bromoacetate can be used in place of ethyl bromoacetate.

The Gateway Intermediate: Benzofuran-2-carbohydrazide

The conversion of the ester functionality of this compound to a hydrazide is a pivotal transformation, opening the door to a vast array of cyclization reactions. This is typically achieved through a straightforward reaction with hydrazine hydrate.[6]

Experimental Protocol: Synthesis of Benzofuran-2-carbohydrazide

-

To a solution of ethyl benzofuran-2-carboxylate (0.01 mol) in ethanol (30 mL), add hydrazine hydrate (25 mL).

-

Heat the mixture at reflux for 4 hours on a water bath.

-

Remove the excess ethanol under reduced pressure and dilute the residue with water.

-

Collect the precipitated solid by filtration.

-

Recrystallize the solid from ethanol to obtain pure, colorless needles of 5-bromobenzofuran-2-carbohydrazide.[6]

The following diagram illustrates the central role of benzofuran-2-carbohydrazide as a branching point for the synthesis of various five-membered heterocycles.

Caption: The central role of benzofuran-2-carbohydrazide.

Synthesis of Five-Membered Heterocycles

Benzofuran-2-carbohydrazide is an exemplary precursor for a variety of five-membered aromatic heterocycles, which are prevalent motifs in pharmacologically active compounds.

Pyrazoles

Pyrazoles are a well-known class of nitrogen-containing heterocycles with diverse biological activities. The condensation of benzofuran-2-carbohydrazide with 1,3-dicarbonyl compounds provides a direct and efficient route to 3-(benzofuran-2-yl)-substituted pyrazoles.[7]

Experimental Protocol: Synthesis of 3-(Benzofuran-2-yl)-5-methyl-1H-pyrazole

-

A mixture of benzofuran-2-carbohydrazide (1.0 mmol) and acetylacetone (1.1 mmol) in glacial acetic acid (10 mL) is refluxed for 6 hours.

-

After cooling, the reaction mixture is poured into ice-water.

-

The precipitated solid is filtered, washed with water, and dried.

-

Recrystallization from ethanol affords the pure pyrazole derivative.

Table 1: Synthesis of Benzofuran-Pyrazole Derivatives

| 1,3-Dicarbonyl Compound | Product | Yield (%) | Reference |

| Acetylacetone | 3-(Benzofuran-2-yl)-5-methyl-1H-pyrazole | ~85% | [7] |

| Ethyl acetoacetate | 3-(Benzofuran-2-yl)-5-hydroxy-1H-pyrazole | ~80% | [7] |

| Dibenzoylmethane | 3-(Benzofuran-2-yl)-4,5-diphenyl-1H-pyrazole | ~78% | [7] |

1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are another important class of heterocycles with a broad range of biological activities. They can be readily synthesized from benzofuran-2-carbohydrazide through cyclization with various one-carbon synthons. A common method involves reaction with carbon disulfide in the presence of a base to form the corresponding oxadiazole-2-thiol.

Experimental Protocol: Synthesis of 5-(Benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol

-

To a solution of potassium hydroxide (0.02 mol) in ethanol (80 mL) and water (4 mL), add benzofuran-2-carbohydrazide (0.02 mol).

-

Once dissolved, add carbon disulfide (slightly more than 1 equivalent) and reflux the mixture for 2-3 hours.

-

Concentrate the solution to a small volume and dissolve the residue in water.

-

Acidify the aqueous solution with a suitable acid to precipitate the product.

-

Filter, wash with water, and recrystallize from a suitable solvent to obtain the pure 1,3,4-oxadiazole-2-thiol.

1,2,4-Triazoles

1,2,4-Triazoles are a class of heterocycles with significant applications in medicinal and materials chemistry. A convenient one-pot synthesis from benzofuran-2-carbohydrazide involves reaction with carbon disulfide and potassium hydroxide, followed by the addition of hydrazine hydrate.[8]

Experimental Protocol: Synthesis of 4-Amino-5-(benzofuran-2-yl)-4H-1,2,4-triazole-3-thiol

-

Dissolve benzofuran-2-carbohydrazide (0.01 mol) in a solution of potassium hydroxide (0.015 mol) in ethanol (50 mL).

-

Add carbon disulfide (0.015 mol) and stir the mixture at room temperature for 12 hours.

-

Add hydrazine hydrate (0.02 mol) and reflux the mixture for 6 hours.

-

Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure triazole derivative.[8]

The following diagram illustrates the general workflow for the synthesis of these five-membered heterocycles.

Caption: Workflow for five-membered heterocycle synthesis.

Synthesis of Six-Membered and Fused Heterocycles

The utility of this compound and its derivatives extends beyond five-membered rings to the synthesis of more complex six-membered and fused heterocyclic systems.

Pyrimidines

Pyrimidines are a fundamentally important class of heterocycles, forming the backbone of nucleic acids. Benzofuran-containing pyrimidines have shown promising biological activities.[9] A common synthetic strategy involves the Claisen-Schmidt condensation of a 2-acetylbenzofuran (which can be derived from this compound) with an aldehyde to form a chalcone, followed by cyclization with a suitable nitrogen-containing reagent like urea, thiourea, or guanidine.[10][11]

Experimental Protocol: General Procedure for Benzofuran-Pyrimidine Synthesis

-

Chalcone Synthesis: A mixture of 2-acetylbenzofuran (1 mmol) and an appropriate aromatic aldehyde (1 mmol) is stirred in ethanol. An aqueous solution of sodium hydroxide is added dropwise, and the mixture is stirred at room temperature for 5-6 hours. The resulting solid chalcone is filtered, washed with water, and recrystallized.[12]

-

Pyrimidine Formation: A mixture of the benzofuran chalcone (1 mmol) and urea (or thiourea/guanidine hydrochloride) (1.2 mmol) in ethanol containing a catalytic amount of potassium hydroxide is refluxed for 8-10 hours. The reaction mixture is then cooled and poured into crushed ice. The precipitated solid is filtered, washed with water, and recrystallized to yield the desired pyrimidine derivative.[12]

Table 2: Examples of Synthesized Benzofuran-Pyrimidine Derivatives

| Chalcone Substituent (Ar) | Cyclizing Agent | Product | Yield (%) | Reference |

| Phenyl | Urea | 4-(Benzofuran-2-yl)-6-phenylpyrimidin-2(1H)-one | ~75% | [12] |

| 4-Chlorophenyl | Thiourea | 4-(Benzofuran-2-yl)-6-(4-chlorophenyl)pyrimidine-2(1H)-thione | ~80% | [12] |

| 2-Thienyl | Guanidine HCl | 4-(Benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine | 83% | [12] |

Fused Systems: Benzofuro[2,3-d]pyrimidines

For the synthesis of fused heterocyclic systems, such as benzofuro[2,3-d]pyrimidines, more specialized starting materials derived from the benzofuran core are often required. One approach involves the use of 2-aminobenzofuran-3-carbonitrile, which can undergo cyclization with various reagents. An electrochemical synthesis has also been reported for the formation of benzofuro[2,3-d]pyrimidine derivatives.[13] More classical approaches often involve the cyclization of appropriately substituted 2-aminobenzofurans.[1][2][11]

Cycloaddition Reactions

The benzofuran ring itself can participate in cycloaddition reactions, although its aromatic character can sometimes render it less reactive than simple furans. These reactions provide powerful methods for the construction of complex polycyclic frameworks. Both [4+2] and [3+2] cycloadditions have been reported, leading to a variety of novel fused and spirocyclic systems.[14][15][16][17] The mechanism of these reactions can be complex, often involving stepwise pathways with zwitterionic intermediates.[3][16]

Biological Significance of Derived Heterocycles

The novel heterocycles synthesized from this compound and its derivatives have been investigated for a wide range of biological activities. Numerous studies have demonstrated their potential as:

-

Anticancer agents: Benzofuran-pyrazole and benzofuro[3,2-d]pyrimidine derivatives have shown significant cytotoxic activity against various cancer cell lines.[18][19]

-

Antimicrobial agents: Benzofuran-pyrimidine and benzofuran-triazole hybrids have exhibited potent antibacterial and antifungal properties.[5][9][10]

-

Antiviral agents: Certain benzofuran-pyrazole derivatives have been identified as potent inhibitors of HIV.[7]

-

Enzyme inhibitors: Benzofuran-pyridazine derivatives have been explored as α-glucosidase and β-galactosidase inhibitors for the management of diabetes.[20]

Conclusion